molecular formula C13H21Li B14427600 lithium;2,5-ditert-butylcyclopenta-1,3-diene CAS No. 85655-75-0

lithium;2,5-ditert-butylcyclopenta-1,3-diene

Katalognummer: B14427600
CAS-Nummer: 85655-75-0
Molekulargewicht: 184.3 g/mol
InChI-Schlüssel: MWOFMTCFQHIZRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;2,5-ditert-butylcyclopenta-1,3-diene is an organometallic compound that features a lithium ion coordinated to a cyclopentadienyl ring substituted with two tert-butyl groups at the 2 and 5 positions. This compound is part of a broader class of cyclopentadienyl derivatives, which are known for their stability and utility in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2,5-ditert-butylcyclopenta-1,3-diene typically involves the deprotonation of 2,5-ditert-butylcyclopenta-1,3-diene using a strong base such as butyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,5-ditert-butylcyclopenta-1,3-diene+BuLiThis compound+BuH\text{2,5-ditert-butylcyclopenta-1,3-diene} + \text{BuLi} \rightarrow \text{this compound} + \text{BuH} 2,5-ditert-butylcyclopenta-1,3-diene+BuLi→this compound+BuH

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;2,5-ditert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or lithium aluminum hydride, and various metal halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various metallocenes, which are valuable in catalysis and materials science. For example, the substitution of lithium with iron can yield ferrocene derivatives, which are widely used as catalysts .

Wissenschaftliche Forschungsanwendungen

Lithium;2,5-ditert-butylcyclopenta-1,3-diene has several scientific research applications:

Wirkmechanismus

The mechanism of action of lithium;2,5-ditert-butylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The lithium ion plays a crucial role in stabilizing the cyclopentadienyl ring and facilitating its interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of bulky tert-butyl groups, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .

Eigenschaften

CAS-Nummer

85655-75-0

Molekularformel

C13H21Li

Molekulargewicht

184.3 g/mol

IUPAC-Name

lithium;2,5-ditert-butylcyclopenta-1,3-diene

InChI

InChI=1S/C13H21.Li/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1

InChI-Schlüssel

MWOFMTCFQHIZRD-UHFFFAOYSA-N

Kanonische SMILES

[Li+].CC(C)(C)[C-]1C=CC(=C1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.